Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium

Description

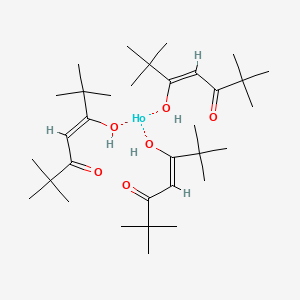

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III) (Ho(TMHD)₃) is a lanthanide β-diketonate complex with the molecular formula C₃₃H₅₇HoO₆ and a molecular weight of 714.75 g/mol . It exists as white to pale yellow crystalline solids, with a melting point of 179–183°C and a decomposition temperature of 290°C . Its CAS registry number is 15522-73-3, and it is hygroscopic, requiring careful storage under inert conditions .

Ho(TMHD)₃ is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for synthesizing thin films in optoelectronic and magnetic materials . Its high thermal stability and volatility make it suitable for these applications. Sublimation studies reveal its phase transition behavior, with critical thermodynamic parameters (e.g., sublimation enthalpy) reported in the literature .

Properties

Molecular Formula |

C33H60HoO6 |

|---|---|

Molecular Weight |

717.8 g/mol |

IUPAC Name |

holmium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

InChI |

InChI=1S/3C11H20O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI Key |

QNWQGMKVCATKFK-LWTKGLMZSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ho] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ho] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium typically involves the reaction of holmium nitrate or holmium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can also be reduced, although this is less common.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange can be facilitated by using other β-diketones or phosphine ligands under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxide, while substitution reactions will produce new coordination compounds with different ligands.

Scientific Research Applications

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium has several scientific research applications:

Material Science: Used as a precursor for the deposition of holmium-containing thin films via chemical vapor deposition (CVD) techniques.

Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Magnetic Studies: Employed in the study of magnetic properties due to the unique magnetic characteristics of holmium.

Luminescence: Utilized in research related to luminescent materials and devices.

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium in catalytic processes involves the coordination of the holmium center with substrates, facilitating various chemical transformations. The 2,2,6,6-tetramethyl-3,5-heptanedionate ligands stabilize the holmium ion, allowing it to participate in redox reactions and other catalytic cycles. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Structural and Thermal Properties

Key Observations :

- Molecular Weight : Increases with the atomic weight of the metal center (e.g., Ho < Er < Bi).

- Melting Points : Ho(TMHD)₃ has a higher melting point than Er(TMHD)₃, likely due to stronger Ho–O bonding and lattice stability .

- Thermal Stability : Ho(TMHD)₃ decomposes at 290°C, making it more thermally robust than Fe(TMHD)₃ and Co(TMHD)₃, which lack reported decomposition temperatures .

Functional Differences :

- Lanthanides (Ho, Er, Gd) : Preferred for optical and magnetic applications due to their 4f electron configurations .

- Transition Metals (Fe, Co) : Utilized in catalysis and redox reactions due to variable oxidation states .

- Post-Transition Metals (Bi) : Explored for luminescent materials and low-toxicity alternatives .

Research Findings and Data Gaps

- Sublimation Behavior : Ho(TMHD)₃ exhibits a sublimation enthalpy of ΔsubH = 142 kJ/mol at 298 K, critical for optimizing deposition processes . Comparable data for Er(TMHD)₃ or Gd(TMHD)₃ are lacking.

- Purity Standards : Ho(TMHD)₃ is available in ultra-high purity (4N), while Co(TMHD)₃ and Fe(TMHD)₃ are typically 98–99% pure .

- Optical Performance : Eu(TMHD)₃ (>95% purity) shows superior photoluminescence compared to Ho(TMHD)₃, which is more suited for magnetic applications .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III), commonly referred to as Ho(TMHD)₃, is a coordination compound of holmium that has garnered attention for its unique biological activities and potential applications in various fields, including medicine and materials science. This article presents a detailed overview of the biological activity of Ho(TMHD)₃, supported by data tables and relevant case studies.

- Molecular Formula : C₃₃H₅₇HoO₆

- Molecular Weight : 714.743 g/mol

- CAS Number : 15522-73-3

- Appearance : White to off-white crystalline solid

- Melting Point : 179°C to 183°C

- Solubility : Hygroscopic

The biological activity of Ho(TMHD)₃ is primarily attributed to its ability to act as a chelating agent. The compound forms stable complexes with various biomolecules, which can influence enzymatic activities and cellular processes. Research indicates that the compound may interact with cell membranes and modulate ion transport mechanisms, thereby affecting cellular signaling pathways.

Biological Activity Overview

-

Antimicrobial Properties :

- Ho(TMHD)₃ has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

-

Cytotoxic Effects :

- In vitro studies have indicated that Ho(TMHD)₃ exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy.

-

Antioxidant Activity :

- The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications in aging and degenerative diseases.

Data Table: Biological Activities of Ho(TMHD)₃

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Ho(TMHD)₃ against common pathogens. The results indicated a significant reduction in bacterial colony counts when exposed to varying concentrations of the compound, suggesting its potential as an antimicrobial agent. -

Cancer Cell Apoptosis Induction :

In a controlled laboratory setting, the cytotoxic effects of Ho(TMHD)₃ were assessed on different cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with Ho(TMHD)₃ led to increased markers of apoptosis compared to control groups, highlighting its potential role in cancer therapeutics. -

Oxidative Stress Mitigation :

A recent investigation focused on the antioxidant properties of Ho(TMHD)₃ in human fibroblast cells exposed to oxidative stress conditions. The study reported a significant decrease in reactive oxygen species (ROS) levels following treatment with the compound, supporting its role as a protective agent against oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III), and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized by reacting holmium nitrate or chloride with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in methanol under reflux. Key variables include:

- Molar ratio : A 1:3 metal-to-ligand ratio ensures complete coordination .

- Solvent selection : Methanol is preferred for its polarity and ability to stabilize the complex.

- Purification : Recrystallization from ethanol or acetone improves purity (>98%) .

- Critical Note : Impurities from incomplete ligand substitution can arise if reflux time is insufficient. Monitor via FT-IR for ligand-specific C=O stretches (~1600 cm⁻¹) .

Q. How can researchers characterize the structural and thermal stability of this complex?

- Methodological Answer :

- Single-crystal XRD : Resolve coordination geometry (octahedral vs. distorted) and bond lengths (Ho–O typically ~2.3–2.5 Å) .

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C indicates thermal stability, with residual holmium oxide (Ho₂O₃) above 500°C .

- Elemental Analysis : Verify C/H/O content against theoretical values (e.g., C: 55.4%, H: 8.0% for C₃₃H₅₇HoO₆) .

Advanced Research Questions

Q. What mechanisms underlie the Lewis acidity of this compound(III), and how does this property impact catalytic applications?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry reveals Ho³⁺/Ho²⁺ redox activity (E₁/₂ ≈ −1.2 V vs. Ag/AgCl), correlating with Lewis acid strength .

- Catalytic Testing : In Diels-Alder reactions, the complex accelerates rates by polarizing dienophiles. Optimize substrate-to-catalyst ratios (10:1 to 50:1) and solvent polarity (e.g., toluene vs. THF) .

Q. How do the magnetic properties of this holmium complex compare to other lanthanide-TMHD complexes, and what experimental techniques are essential for validation?

- Methodological Answer :

- SQUID Magnetometry : Measure magnetic susceptibility (χ) vs. temperature. Ho³⁺ exhibits high magnetic anisotropy (μeff ≈ 10.6 μB at 300 K) due to strong spin-orbit coupling .

- AC Susceptibility : Detect slow magnetic relaxation (single-molecule magnet behavior) below 5 K. Apply DC fields (500–1000 Oe) to suppress quantum tunneling .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported thermal stability and solubility data for this compound?

- Analysis Framework :

- Variable Purity : Commercial samples (e.g., 99% vs. 98% purity) may show differing decomposition temperatures (±10°C). Confirm purity via HPLC or ICP-MS .

- Solubility Variability : Hydrophobicity of the TMHD ligand grants solubility in non-polar solvents (e.g., hexane), but hygroscopicity can reduce stability in humid environments. Store under inert gas .

Methodological Tables

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.